molecular formula C11H20Cl2N2O2 B6186560 1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride CAS No. 2639443-73-3

1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride

Cat. No.: B6186560
CAS No.: 2639443-73-3
M. Wt: 283.19 g/mol
InChI Key: NIFZVLYEWVRENB-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with a 3-methoxypropoxy group at the 4-position, a methyl group at the 3-position, and a methanamine group at the 2-position. The dihydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. This compound shares structural motifs with proton pump inhibitors (PPIs) and kinase-targeting agents, though its exact biological role remains under investigation .

Properties

CAS No.

2639443-73-3

Molecular Formula

C11H20Cl2N2O2

Molecular Weight

283.19 g/mol

IUPAC Name

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C11H18N2O2.2ClH/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2;;/h4-5H,3,6-8,12H2,1-2H3;2*1H

InChI Key

NIFZVLYEWVRENB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)OCCCOC.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Pyridine Functionalization

The pyridine core is constructed via Friedel-Crafts alkylation or cyclization reactions. A critical intermediate, 4-(3-methoxypropoxy)-3-methylpyridine-2-carbaldehyde , is synthesized through the following steps:

  • Alkoxylation :

    • 3-Methylpyridin-4-ol reacts with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 3-methoxypropoxy group.

    • Conditions : DMF, 80°C, 12 hours.

    • Yield : 85–90% (reported for analogous alkoxylations).

  • Chloromethylation :

    • The aldehyde group is introduced via Vilsmeier-Haack formylation, yielding 4-(3-methoxypropoxy)-3-methylpyridine-2-carbaldehyde.

    • Conditions : POCl₃, DMF, 0°C → room temperature.

Reductive Amination to Methanamine

The aldehyde intermediate is converted to the primary amine through reductive amination:

  • Ammonia Condensation :

    • The aldehyde reacts with ammonium acetate in methanol, forming an imine intermediate.

    • Conditions : NH₄OAc, MeOH, 50°C, 6 hours.

  • Reduction :

    • Sodium cyanoborohydride selectively reduces the imine to the primary amine.

    • Conditions : NaBH₃CN, MeOH, 0°C → room temperature.

    • Yield : 70–75% (extrapolated from analogous reductions).

Salt Formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt:

  • Conditions : HCl (g) in EtOH, 0°C, 2 hours.

  • Crystallization : The product is recrystallized from ethanol/ethyl acetate (1:3).

  • Purity : >99% (HPLC).

Optimization of Reaction Conditions

Solvent Systems and Catalysts

StepSolventCatalyst/ReagentTemperatureYield (%)
AlkoxylationDMFK₂CO₃80°C85–90
ChloromethylationDCMPOCl₃0°C → RT78–82
Reductive AminationMeOHNaBH₃CNRT70–75
Salt FormationEtOH/EtOAcHCl (g)0°C95–97

Challenges in Selectivity

  • Over-reduction : During reductive amination, excessive NaBH₃CN may reduce the pyridine ring. Controlled stoichiometry (1.2 equiv NaBH₃CN) mitigates this.

  • Byproducts : Chloromethylation can yield di- or tri-substituted pyridines. Purification via column chromatography (SiO₂, hexane/EtOAc 4:1) resolves this.

Purification and Characterization

Crystallization Techniques

  • Solvent Screening :

    SolventPurity (%)Yield (%)
    Acetone99.296.0
    Isopropyl alcohol99.191.0
    Toluene99.094.5

Data adapted from analogous benzimidazole crystallization.

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆, 600 MHz) :

    • δ 8.23 (d, 1H, pyridine-H), 4.69 (s, 2H, CH₂NH₂), 3.25 (s, 3H, OCH₃), 2.21 (s, 3H, CH₃).

  • MS (ESI) : m/z = 259.2 [M+H]⁺ (calculated for C₁₂H₁₉N₂O₂⁺: 259.14).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : K₂CO₃ from alkoxylation steps is recovered via aqueous extraction (85% efficiency).

  • Solvent Recovery : DMF and MeOH are distilled and reused, reducing costs by 30%.

Environmental Impact

  • Waste Streams : POCl₃ neutralization with NaOH generates phosphate salts, treated via precipitation .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The methoxypropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyridine-based methanamine derivatives , many of which are pharmacologically active. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Pyridine-Based Methanamine Derivatives

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 1-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride 4-(3-Methoxypropoxy), 3-methyl C₁₁H₁₉Cl₂N₂O₂ 289.19 Enhanced solubility (dihydrochloride salt); potential PPI analog
(3-Methoxypyridin-2-yl)methanamine hydrochloride 3-Methoxy C₇H₁₁ClN₂O 174.63 Intermediate in kinase inhibitor synthesis; lower solubility (monohydrochloride)
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride 4-(3-Methoxypropoxy), 3-methyl, 2-chloromethyl C₁₁H₁₇Cl₂NO₂ 290.17 Reactive chloromethyl group for further derivatization; used in prodrug design
[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride Phenyl core with 4-methoxy, 3-propargyloxy C₁₁H₁₄ClNO₂ 235.69 Alkyne-functionalized for click chemistry; antimicrobial research
1-[4-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride 4-Difluoromethyl C₇H₁₀Cl₂F₂N₂ 231.07 Fluorinated analog; improved metabolic stability
(2-Methoxypyridin-4-yl)methanamine dihydrochloride 2-Methoxy C₇H₁₂Cl₂N₂O 211.09 Simplified structure; used in receptor-binding studies

Key Comparative Analysis

Substituent Effects on Bioactivity

  • The 3-methoxypropoxy group in the target compound introduces a flexible ether chain, which may enhance membrane permeability compared to rigid substituents like methoxy or chloromethyl groups .
  • Fluorinated analogs (e.g., 1-[4-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride) exhibit greater metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Salt Form and Solubility Dihydrochloride salts (e.g., target compound and [2-methoxypyridin-4-yl]methanamine dihydrochloride) generally show higher aqueous solubility than monohydrochloride derivatives, critical for oral bioavailability .

Functional Group Reactivity

  • Compounds with chloromethyl groups (e.g., 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride) serve as intermediates for further alkylation or coupling reactions, enabling prodrug development .
  • Propargyloxy-substituted analogs (e.g., [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride) are tailored for click chemistry applications in targeted drug delivery .

Structural Similarity and Binding

  • The target compound’s pyridine core and methanamine side chain resemble E3810 (rabeprazole) , a PPI that inhibits H⁺/K⁺-ATPase by binding to cysteine residues on the α-subunit. However, the absence of a sulfinyl-benzimidazole moiety in the target compound suggests a divergent mechanism, possibly targeting kinases or GPCRs .

Research Findings

  • Inhibition Studies : In H⁺/K⁺-ATPase inhibition assays, analogs with extended alkoxy chains (e.g., 3-methoxypropoxy) showed higher potency than methoxy-substituted derivatives, likely due to improved hydrophobic interactions .
  • Thermodynamic Stability : Dihydrochloride salts of pyridine methanamines exhibit superior crystallinity and shelf-life compared to free bases, as evidenced by accelerated stability testing .

Biological Activity

1-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride is a chemical compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.

Chemical Structure and Properties

  • Chemical Formula : C13H20Cl2N2O2
  • Molecular Weight : 303.22 g/mol
  • CAS Number : 2639443-73-3

The compound features a pyridine ring substituted with a methoxypropoxy group, which contributes to its biological properties.

Biological Activity Overview

  • Neurotransmitter Modulation :
    • Compounds similar to 1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine have been shown to influence the activity of neurotransmitters, particularly in the central nervous system. They may act as agonists or antagonists at specific receptors.
  • Antinociceptive Effects :
    • Preliminary studies have indicated that certain derivatives exhibit analgesic properties. For instance, related compounds have demonstrated efficacy in reducing pain responses in animal models, suggesting a potential for developing pain management therapies.

Data Table: Biological Activity Summary

Activity Mechanism Reference
Neurotransmitter modulationInteraction with receptor sites
Antinociceptive effectsReduction of pain response in models
Potential antidepressantModulation of serotonin and norepinephrine levels

Case Study 1: Analgesic Properties

A study examined the analgesic effects of a structurally similar compound in rodent models. The results indicated significant reductions in pain behavior, supporting the hypothesis that such compounds may be effective analgesics through mechanisms involving opioid receptor modulation.

Case Study 2: Neurotransmission Studies

In vitro studies have shown that compounds with similar structures can enhance synaptic transmission by increasing the release of neurotransmitters such as dopamine and serotonin. This suggests a potential role in treating mood disorders or neurodegenerative diseases.

Q & A

Basic: What are the established synthetic routes for 1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride?

The synthesis typically involves multi-step organic reactions, starting with functionalization of pyridine derivatives. A common approach includes:

  • Step 1 : Alkylation of 3-methylpyridin-2-ol with 3-methoxypropyl halide under basic conditions to introduce the 3-methoxypropoxy group .
  • Step 2 : Chloromethylation of the pyridine ring, followed by amination to form the methanamine moiety .
  • Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form.
    Key solvents include methanol or ethanol, with temperature control (40–60°C) critical for minimizing side reactions .

Advanced: How can stereochemical impurities during synthesis be identified and mitigated?

Stereochemical impurities may arise during alkylation or amination steps. To address this:

  • Analytical Methods : Use chiral HPLC with polar stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Process Optimization : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed amination) to enhance enantiomeric excess .
  • Data Contradictions : If NMR or crystallography data conflict with HPLC results, cross-validate using circular dichroism (CD) spectroscopy to confirm stereochemistry .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • Storage : Store in airtight glass containers at 2–8°C, away from light and moisture to prevent decomposition .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Contradictory results (e.g., varying IC50 values in enzyme assays) may stem from:

  • Purity Variability : Quantify impurities (e.g., residual solvents, byproducts) via GC-MS or UPLC-MS and correlate with bioactivity .
  • Assay Conditions : Standardize buffer pH, temperature, and incubation times. For example, differences in ATP concentration in kinase assays can alter inhibition kinetics .
  • Cell Line Variability : Validate findings across multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess compound selectivity .

Basic: Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1H/13C NMR to confirm substitution patterns on the pyridine ring and methoxypropoxy chain .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy) and detect chloride adducts .
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, particularly for resolving stereochemical ambiguities .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing byproducts like over-alkylated derivatives .
  • Catalyst Screening : Test palladium/copper catalysts for amination efficiency; ligand choice (e.g., BINAP) can enhance turnover number .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters in real time .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC:

    ConditionDegradation Products Identified
    Heat (60°C)Demethylation of methoxy group
    UV LightPyridine ring oxidation

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., serotonin transporters). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • SAR Analysis : Compare with analogs (e.g., trifluoromethyl or ethoxy substitutions) to identify critical pharmacophores .

Basic: What are the standard in vitro assays for evaluating neuropharmacological potential?

  • Receptor Binding Assays : Radioligand competition assays (e.g., [3H]-citalopram for SERT inhibition) .
  • Functional Assays : Calcium flux assays in neuronal cells transfected with target GPCRs .
  • Cytotoxicity Screening : MTT assays in SH-SY5Y cells to establish therapeutic indices .

Advanced: How do protonation states of the dihydrochloride salt affect solubility and bioavailability?

  • pH-Solubility Profile : Measure solubility in buffers (pH 1–7.4). The dihydrochloride form increases solubility in acidic media (e.g., gastric fluid) but may precipitate at physiological pH .
  • Salt Disproportionation : Monitor via Raman spectroscopy during formulation to prevent conversion to free base in solid dosage forms .

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